Molecular weight and formula of 3-Benzyloxy-5-trifluoromethyl benzaldehyde
Molecular weight and formula of 3-Benzyloxy-5-trifluoromethyl benzaldehyde
An In-depth Technical Guide to 3-Benzyloxy-5-trifluoromethyl benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Benzyloxy-5-trifluoromethyl benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, and the scientific rationale for its use in advanced research, particularly in the realm of drug development.
Core Compound Analysis and Physicochemical Properties
3-Benzyloxy-5-trifluoromethyl benzaldehyde is a trifluoromethylated aromatic compound featuring a benzyloxy substituent. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable building block for complex molecular architectures. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic characteristics; it is strongly electron-withdrawing and significantly increases the lipophilicity and metabolic stability of a molecule.[1][2] The benzyloxy group provides a bulky, lipophilic moiety that can be crucial for molecular recognition at biological targets and can also serve as a versatile chemical handle.
The core data for this compound are summarized below:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₁F₃O₂ | Calculated |
| Molecular Weight | 280.25 g/mol | Calculated |
| IUPAC Name | 3-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde | - |
| Key Precursor | 3-Hydroxy-5-(trifluoromethyl)benzaldehyde | [3][4] |
| Precursor CAS | 1243312-51-7 | [4] |
Synthesis Protocol: Benzylation of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde
The most direct and logical synthesis of the title compound is achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
The immediate precursor for this synthesis is 3-Hydroxy-5-(trifluoromethyl)benzaldehyde.[3][4][5][6] The phenolic proton is acidic and can be readily removed by a suitable base.
Experimental Workflow
Caption: Synthetic workflow for 3-Benzyloxy-5-trifluoromethyl benzaldehyde.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 1243312-51-7) in anhydrous acetone.[4]
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Expert Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being harsh enough to promote side reactions. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
-
Addition of Benzylating Agent: Add 1.1 equivalents of benzyl bromide (BnBr) to the stirring suspension.
-
Self-Validation Check: A slight excess of the benzylating agent ensures the complete consumption of the more valuable phenolic precursor. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours, or until TLC analysis indicates the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Benzyloxy-5-trifluoromethyl benzaldehyde.
Scientific Integrity & Application in Drug Development
The design of molecules like 3-Benzyloxy-5-trifluoromethyl benzaldehyde is deeply rooted in the principles of modern medicinal chemistry.[1] The aldehyde functional group serves as a versatile synthetic handle for constructing a wide array of more complex molecules through reactions like reductive amination, Wittig reactions, and aldol condensations.
The Role of the Trifluoromethyl Group
The -CF₃ group is a cornerstone of modern drug design for several reasons:[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.
-
Increased Lipophilicity: The -CF₃ group enhances a molecule's ability to cross biological membranes, which can improve absorption and distribution.
-
Receptor Binding: Its strong electron-withdrawing nature alters the electronics of the aromatic ring, which can modulate the pKa of nearby functional groups or enhance binding interactions with protein targets.
Derivatives of trifluoromethylated benzaldehydes are used as key intermediates in the synthesis of compounds with potent antitumor effects.[7]
The Significance of the Benzyloxy Group
The benzyloxy moiety is not merely a placeholder; it is a functional component with demonstrated utility in bioactive molecules.
-
Hydrophobic Interactions: The benzyl group provides a large, non-polar surface that can engage in favorable hydrophobic or π-stacking interactions within a protein's binding pocket.
-
Pharmacophore Element: Benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer activity, demonstrating that this scaffold can be a key part of a pharmacophore that induces apoptosis in cancer cell lines.[8]
-
Neuroprotection: Recent studies have identified benzyloxy benzamide derivatives as potent neuroprotective agents for treating conditions like ischemic stroke, highlighting the therapeutic potential of this structural motif.[9]
The combination of these two groups on a benzaldehyde scaffold creates a powerful building block for constructing novel therapeutic agents that leverage the benefits of metabolic stability, lipophilicity, and specific steric and electronic interactions.
Conclusion
3-Benzyloxy-5-trifluoromethyl benzaldehyde represents a highly functionalized and synthetically accessible intermediate for researchers in drug discovery and materials science. Its design is a deliberate application of established medicinal chemistry principles, combining the metabolic stability of the trifluoromethyl group with the versatile steric and electronic properties of the benzyloxy moiety. The synthetic protocol outlined herein is robust and based on fundamental, reliable organic reactions, providing a clear path to accessing this valuable compound for further investigation and application.
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